molecular formula C9H8O2 B1662038 7-Hydroxy-1-indanone CAS No. 6968-35-0

7-Hydroxy-1-indanone

Cat. No.: B1662038
CAS No.: 6968-35-0
M. Wt: 148.16 g/mol
InChI Key: HFMZPBSZKCDKOR-UHFFFAOYSA-N
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Description

7-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the seventh position of the indanone ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenols followed by cyclization can yield this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxyindanols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .

Scientific Research Applications

7-Hydroxy-1-indanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    6-Hydroxy-1-indanone: Similar in structure but differs in the position of the hydroxyl group.

    5-Hydroxy-1-indanone: Another isomer with the hydroxyl group at the fifth position.

    4-Hydroxy-1-indanone: Hydroxyl group at the fourth position.

Uniqueness: 7-Hydroxy-1-indanone is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for the formation of strong intramolecular hydrogen bonds, enhancing its stability and making it more thermodynamically favorable compared to its isomers .

Properties

IUPAC Name

7-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMZPBSZKCDKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989834
Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6968-35-0
Record name 6968-35-0
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Record name 7-Hydroxy-2,3-dihydro-1H-inden-1-one
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Record name 7-Hydroxy-1-indanone
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Synthesis routes and methods

Procedure details

37.0 g (278 mmol) of aluminum chloride was mixed with 3.70 g (61.3 mmol) of sodium chloride, the mixture was dissolved at 150° C. under heating, 6.40 g (43.2 mmol) of commercially available 2,3-dihydro-4H-chromen-4-one dissolved by heating (50° C.) was added to the mixture and the resulting mixture was stirred at 200° C. for 20 minutes. The reaction mixture (gum state) was cooled, and added to ice-cold hydrochloric acid (100 ml of conc. hydrochloric acid and ice were combined to make them 200 ml) little by little and stirred for 30 minutes. Methylene chloride was added to the mixture and the mixture was separated. The aqueous layer was filtered, and the filtrate was extracted with methylene chloride. The organic layers were combined, washed successively with water and brine, and dried over sodium sulfate. The solvent was removed, and the obtained residue was purified by silica gel chromatography (Wakogel C-100, hexane-ethyl acetate, gradient) to obtain 4.82 g (32.6 mmol, Yield: 75.2%) of 7-hydroxy-1-indanone.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7-Hydroxy-1-indanone's photochemistry unique?

A1: this compound exhibits a phenomenon called excited-state intramolecular proton transfer (ESIPT). [] This process involves a rapid transfer of a proton from the hydroxyl group to the carbonyl group when the molecule is in its excited state. This results in the formation of a tautomer that emits fluorescence at a longer wavelength compared to the initial molecule. This dual emission characteristic, alongside the rapid and efficient nature of ESIPT in this compound, makes it an attractive subject for further study.

Q2: How does the position of the hydroxyl group influence the stability of 1-indanone derivatives?

A2: Research comparing 6-hydroxy-1-indanone and this compound shows that the position of the hydroxyl group significantly impacts the molecule's stability. Experimental and computational studies reveal that this compound is thermodynamically more stable than the 6-isomer in the gaseous phase. [] This increased stability is attributed to the formation of a strong intramolecular hydrogen bond in this compound, which is absent in the 6-isomer.

Q3: Can the ESIPT process in this compound be manipulated for practical applications?

A3: Yes, research indicates that chemical modifications to the this compound structure can fine-tune its ESIPT energetics and emission properties. For instance, fusing benzene or naphthalene rings to the C(2)-C(3) positions of this compound can alter the ESIPT equilibrium and consequently, the color of the emitted light. [] This strategy has shown promise in achieving white light generation from a single ESIPT system, with potential applications in organic light-emitting diodes (OLEDs).

Q4: What computational methods have been employed to study ESIPT in this compound?

A4: Various computational chemistry techniques have been utilized to investigate the ESIPT process in this compound and related compounds. These include high-level ab initio calculations, CASSCF, CASPT2, and time-dependent density functional theory (TDDFT). [, , ] These methods provide valuable insights into the potential energy surfaces of the ground and excited states, aiding in the understanding of the proton transfer mechanism and the factors influencing it.

Q5: Has this compound been explored for catalytic applications?

A5: While much of the research on this compound centers around its photochemical properties, some studies explore its use in ligand design for catalysis. For example, homoleptic zinc and magnesium complexes supported by constrained reduced Schiff base ligands derived from substituted this compound have shown promising activity in the ring-opening polymerization of lactide. [] This demonstrates the potential of modifying and incorporating this compound into larger molecular frameworks for catalytic applications.

Q6: What are the environmental implications of using this compound?

A6: While this compound is a product of acenaphthene ozonation, a process relevant to environmental remediation of polyaromatic hydrocarbons, [] its own environmental impact and degradation pathways haven't been extensively studied. Further research is needed to understand its fate and effects in the environment, and to develop appropriate waste management and mitigation strategies for potential negative impacts.

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